Methylenedihydrotanshinquinone: Structural Identity and Purity Benchmarks for Reproducible Research
Methylenedihydrotanshinquinone is characterized by its specific IUPAC name and InChI Key (UXXYCZFYFKWTPQ-UHFFFAOYSA-N), differentiating it from other tanshinones like methylenetanshinquinone or dihydrotanshinone I . Commercially, it is available at defined purity levels, with HPLC analysis confirming purity of ≥98% from several vendors, ensuring a consistent, high-quality starting material for assays .
| Evidence Dimension | Chemical Identity and Purity |
|---|---|
| Target Compound Data | C₁₈H₁₆O₃; MW: 280.3 g/mol; Purity: ≥98% (HPLC) |
| Comparator Or Baseline | Class-level comparison: Tanshinone analogs with varying structures and purities. |
| Quantified Difference | Structural uniqueness defined by InChI Key; high purity (≥98%) vs. lower purity grades. |
| Conditions | Vendor specification via HPLC and NMR |
Why This Matters
Procurement based on validated identity and high purity is essential for minimizing variability and ensuring experimental reproducibility across studies.
